molecular formula C9H6F3NO3 B8775508 3-[(Trifluoroacetyl)amino]benzoic acid CAS No. 4855-05-4

3-[(Trifluoroacetyl)amino]benzoic acid

Cat. No. B8775508
CAS RN: 4855-05-4
M. Wt: 233.14 g/mol
InChI Key: OWVHKHGMKQTLGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07728034B2

Procedure details

A compound having general Formula 4, exemplified by 3-(2,2,2-Trifluoro-acetylamino)-benzoic acid 2-oxo-2-phenyl-ethyl ester (Compound 4; FIG. 1) can be prepared as follows. A solution of 3-aminobenzoic acid (137 mg, 1.0 mmol) in dichloromethane is treated with trifluoroacetic anhydride (420 mg, 2.0 mmol). The reaction mixture is stirred until no further reaction occurs. The reaction mixture is concentrated to give 3-(2,2,2-Trifluoro-acetylamino)-benzoic acid. A solution of 3-(2,2,2-Trifluoro-acetylamino)-benzoic acid (233 mg, 1.0 mmol) and 2-hydroxyacetophenone (136 mg, 1.0 mmol) in dimethylformamide and diisopropylethylamine (260 mg, 2.0 mmol) is treated with HBTU (379 mg, 1.0 mmol). The reaction mixture is stirred until no further reaction occurs. The reaction is poured into ethyl acetate and water. The organic phase is collected, dried and concentrated to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
137 mg
Type
reactant
Reaction Step Four
Quantity
420 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=C(C1C=CC=CC=1)C[O:4][C:5](=[O:19])[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([NH:12][C:13](=[O:18])[C:14]([F:17])([F:16])[F:15])[CH:7]=1.NC1C=C(C=CC=1)C(O)=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O>ClCCl>[F:15][C:14]([F:16])([F:17])[C:13]([NH:12][C:8]1[CH:7]=[C:6]([CH:11]=[CH:10][CH:9]=1)[C:5]([OH:19])=[O:4])=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(COC(C1=CC(=CC=C1)NC(C(F)(F)F)=O)=O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(COC(C1=CC(=CC=C1)NC(C(F)(F)F)=O)=O)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(COC(C1=CC(=CC=C1)NC(C(F)(F)F)=O)=O)C1=CC=CC=C1
Step Four
Name
Quantity
137 mg
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1
Name
Quantity
420 mg
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred until no further reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be prepared
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)NC=1C=C(C(=O)O)C=CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.